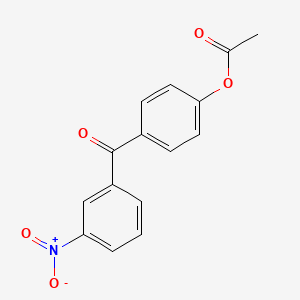

4-Acetoxy-3'-nitrobenzophenone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[4-(3-nitrobenzoyl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO5/c1-10(17)21-14-7-5-11(6-8-14)15(18)12-3-2-4-13(9-12)16(19)20/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLRLBGPZDRRKTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70641707 | |

| Record name | 4-(3-Nitrobenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70641707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890099-62-4 | |

| Record name | 4-(3-Nitrobenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70641707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 4-Acetoxy-3'-nitrobenzophenone

This guide provides an in-depth exploration of the synthesis and detailed characterization of 4-Acetoxy-3'-nitrobenzophenone, a substituted diaryl ketone with significant potential in medicinal chemistry and materials science. The benzophenone scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[1][2][3] The introduction of an acetoxy group at the 4-position and a nitro group at the 3'-position creates a molecule with tailored electronic and steric properties, making it a valuable intermediate for the development of novel therapeutic agents and functional materials.

This document is intended for researchers, scientists, and drug development professionals, offering a detailed, field-proven perspective on the practical aspects of its synthesis and the rigorous, multi-technique approach required for its unequivocal characterization.

Part 1: Strategic Synthesis of this compound

The synthesis of unsymmetrical benzophenones is most effectively achieved through the Friedel-Crafts acylation reaction.[4] For the target molecule, this compound, a logical and efficient synthetic strategy involves a multi-step sequence commencing with the Friedel-Crafts acylation of a readily available starting material, followed by functional group manipulation to install the desired acetoxy and nitro moieties.

A plausible and efficient two-step synthetic route is outlined below, starting from anisole and 3-nitrobenzoyl chloride. This approach is advantageous due to the commercial availability and relatively low cost of the starting materials, as well as the generally high yields and regioselectivity of the involved reactions.

Step 1: Friedel-Crafts Acylation of Anisole with 3-Nitrobenzoyl Chloride to Yield 4-Methoxy-3'-nitrobenzophenone

The initial step involves the electrophilic aromatic substitution of anisole with 3-nitrobenzoyl chloride in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[5][6] The methoxy group of anisole is a strong activating group and an ortho-, para-director. Due to steric hindrance from the methoxy group, the acylation predominantly occurs at the para-position, leading to the formation of 4-Methoxy-3'-nitrobenzophenone with high regioselectivity.[7]

Experimental Protocol: Synthesis of 4-Methoxy-3'-nitrobenzophenone

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), add anhydrous aluminum chloride (1.2 eq.) and a suitable inert solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE). Cool the suspension to 0-5 °C in an ice bath.

-

Addition of Acyl Chloride: Dissolve 3-nitrobenzoyl chloride (1.0 eq.) in the same inert solvent and add it dropwise to the stirred AlCl₃ suspension, maintaining the temperature below 10 °C.

-

Addition of Anisole: After the addition of the acyl chloride is complete, add a solution of anisole (1.0 eq.) in the inert solvent dropwise to the reaction mixture over a period of 30-60 minutes, ensuring the temperature remains between 0-10 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

-

Extraction and Purification: Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM) three times. Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and finally dry over anhydrous magnesium sulfate. The solvent is then removed under reduced pressure to yield the crude product.

-

Recrystallization: The crude 4-Methoxy-3'-nitrobenzophenone can be purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of ethyl acetate and hexanes, to afford a pale-yellow solid.

Step 2: Demethylation of 4-Methoxy-3'-nitrobenzophenone to 4-Hydroxy-3'-nitrobenzophenone

The methoxy group of the intermediate is then cleaved to yield the corresponding phenol. This demethylation can be achieved using various reagents, with boron tribromide (BBr₃) being a particularly effective and common choice for cleaving aryl methyl ethers.

Experimental Protocol: Synthesis of 4-Hydroxy-3'-nitrobenzophenone

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 4-Methoxy-3'-nitrobenzophenone (1.0 eq.) in anhydrous dichloromethane (DCM). Cool the solution to -78 °C using a dry ice/acetone bath.

-

Addition of BBr₃: Add a solution of boron tribromide (1.1-1.5 eq.) in DCM dropwise to the stirred solution.

-

Reaction Progression: After the addition, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

-

Work-up: Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow addition of water, followed by 1M HCl.

-

Extraction and Purification: Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. After removal of the solvent under reduced pressure, the crude product can be purified by column chromatography on silica gel.

Step 3: Acetylation of 4-Hydroxy-3'-nitrobenzophenone to this compound

The final step is the esterification of the phenolic hydroxyl group with acetic anhydride or acetyl chloride in the presence of a base, such as pyridine or triethylamine, to yield the target compound, this compound.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: Dissolve 4-Hydroxy-3'-nitrobenzophenone (1.0 eq.) in a suitable solvent like dichloromethane or pyridine.

-

Addition of Acetylating Agent: To this solution, add acetic anhydride (1.5 eq.) and a catalytic amount of a base like pyridine or triethylamine (if not used as the solvent).

-

Reaction Progression: Stir the reaction mixture at room temperature for 2-4 hours. The reaction progress can be monitored by TLC.

-

Work-up: Upon completion, pour the reaction mixture into cold water and stir for 30 minutes.

-

Extraction and Purification: Extract the product with a suitable organic solvent such as ethyl acetate. Wash the organic layer with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Final Product: The crude product can be purified by recrystallization from a suitable solvent to yield this compound as a solid.

Visualizing the Synthesis Workflow

Caption: Synthetic route to this compound.

Part 2: Comprehensive Characterization

The unequivocal identification and purity assessment of this compound require a multi-faceted analytical approach. The following sections detail the expected outcomes from various spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for confirming the structure of the target compound.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Acetyl (CH₃) | ~2.35 | Singlet | 3H | The methyl protons of the acetoxy group are in a typical chemical environment for such a functional group. |

| H-2, H-6 | ~7.30 | Doublet (J ≈ 8.8 Hz) | 2H | These protons are ortho to the electron-donating acetoxy group and will appear as a doublet. |

| H-3, H-5 | ~7.85 | Doublet (J ≈ 8.8 Hz) | 2H | These protons are meta to the acetoxy group and ortho to the carbonyl group, thus they are deshielded. |

| H-2' | ~8.10 | Doublet (J ≈ 7.8 Hz) | 1H | This proton is ortho to the carbonyl group and meta to the nitro group. |

| H-4' | ~8.40 | Doublet of Doublets (J ≈ 8.2, 1.5 Hz) | 1H | This proton is ortho to the nitro group and para to the carbonyl group. |

| H-5' | ~7.70 | Triplet (J ≈ 8.0 Hz) | 1H | This proton is meta to both the carbonyl and nitro groups. |

| H-6' | ~8.60 | Triplet (J ≈ 1.8 Hz) | 1H | This proton is ortho to the nitro group and ortho to the carbonyl group, making it the most deshielded aromatic proton. |

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| Acetyl (CH₃) | ~21.2 | Typical chemical shift for an acetyl methyl carbon. |

| Acetyl (C=O) | ~169.0 | Characteristic chemical shift for an ester carbonyl carbon. |

| C-4 | ~155.0 | Carbon attached to the electron-donating acetoxy group. |

| C-1 | ~131.5 | Quaternary carbon ipso to the carbonyl group. |

| C-2, C-6 | ~122.0 | Carbons ortho to the acetoxy group. |

| C-3, C-5 | ~131.0 | Carbons meta to the acetoxy group and ortho to the carbonyl. |

| Carbonyl (C=O) | ~195.0 | Typical chemical shift for a diaryl ketone carbonyl carbon. |

| C-1' | ~138.0 | Quaternary carbon ipso to the carbonyl group. |

| C-3' | ~148.5 | Carbon attached to the electron-withdrawing nitro group. |

| C-2' | ~125.0 | Carbon ortho to the carbonyl and meta to the nitro group. |

| C-4' | ~130.0 | Carbon para to the carbonyl and ortho to the nitro group. |

| C-5' | ~127.0 | Carbon meta to both the carbonyl and nitro groups. |

| C-6' | ~135.0 | Carbon ortho to both the carbonyl and nitro groups. |

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the key functional groups present in the molecule.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale |

| C=O (Ketone) | ~1660 | Strong | The carbonyl stretch of the diaryl ketone is a prominent feature. |

| C=O (Ester) | ~1760 | Strong | The ester carbonyl stretch appears at a higher frequency than the ketone. |

| C-O (Ester) | ~1200 and ~1080 | Strong | Two characteristic C-O stretching vibrations for the ester group. |

| N-O (Nitro) | ~1530 and ~1350 | Strong | Asymmetric and symmetric stretching vibrations of the nitro group. |

| C-H (Aromatic) | ~3100-3000 | Medium | Stretching vibrations of the aromatic C-H bonds. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

| Ion | Predicted m/z | Rationale |

| [M]⁺ | 285.07 | Molecular ion peak corresponding to the molecular formula C₁₅H₁₁NO₄. |

| [M - CH₂CO]⁺ | 243.06 | Loss of a ketene molecule from the acetoxy group is a common fragmentation pathway for aryl acetates. |

| [M - O₂NC₆H₄CO]⁺ | 121.03 | Cleavage of the bond between the carbonyl group and the nitrophenyl ring. |

| [C₆H₅CO]⁺ | 105.03 | Formation of the benzoyl cation. |

| [O₂NC₆H₄]⁺ | 122.02 | Formation of the nitrophenyl cation. |

Melting Point

The melting point is a crucial physical property that indicates the purity of a crystalline solid. For this compound, a sharp melting point is expected. Based on similar structures, the melting point is anticipated to be in the range of 110-125 °C .

Visualizing the Characterization Workflow

Caption: A logical workflow for the comprehensive characterization.

Conclusion

This technical guide provides a robust framework for the synthesis and comprehensive characterization of this compound. The proposed synthetic route is logical and utilizes well-established chemical transformations, ensuring a high probability of success. The detailed predicted characterization data, grounded in established spectroscopic principles, offers a reliable reference for researchers undertaking the synthesis and analysis of this and related compounds. The multi-technique approach to characterization is essential for ensuring the structural integrity and purity of the final product, which is a critical prerequisite for its application in drug discovery and materials science.

References

-

Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

-

Benzophenone: a ubiquitous scaffold in medicinal chemistry - RSC Publishing. (n.d.). Royal Society of Chemistry. [Link]

-

Show how Friedel–Crafts acylation might be used to synthesize the following compounds. b. benzophenone - Pearson. (2024). Pearson. [Link]

-

Synthesis and bioactivity investigation of benzophenone and its derivatives. (2024). SpringerLink. [Link]

-

Synthesis of 4-acetamido-3-nitrobenzophenone - PrepChem.com. (n.d.). PrepChem.com. [Link]

-

Chlorocarbonylation of an arene followed by the addition of another arene, illustrated by p-xylene 1 and anisole 2, leads smoothly to the unsymmetrical benzophenone 3. The product ketone can be purified by recrystallization or by column chromatography - University of Delaware. (n.d.). University of Delaware. [Link]

-

(PDF) Infrared Spectra of Benzophenone-Ketyls. Effects of Meta and Para-Substituents on the vC=O Frequencies. Correlation Of vC=O Of Substituted Benzophenone-ketyls With The Hueckel PC=O Bond Order - ResearchGate. (2006). ResearchGate. [Link]

-

Comparative FTIR spectra of benzophenone and the product of the... | Download Scientific Diagram - ResearchGate. (n.d.). ResearchGate. [Link]

-

[FREE] IR Spectrum of Benzophenone and Triphenylmethanol I have partly labeled these two IR spectrums but need - Brainly. (2023). Brainly.com. [Link]

-

4-Chlorobenzophenone - Friedel Craft Acylation | PDF | Benzene - Scribd. (n.d.). Scribd. [Link]

-

What is benzophenone ir spectrum? - Proprep. (n.d.). Proprep. [Link]

-

Examples of benzophenone derivatives in the market and their uses - ResearchGate. (n.d.). ResearchGate. [Link]

-

Effect of chelation on the infrared carbonyl frequency of hydroxy-xanthones, benzophenones and anthraquinones. (n.d.). Indian Academy of Sciences. [Link]

-

Catalytic Friedel-Crafts Acylation of Aromatic Compounds. (1972). Wiley Online Library. [Link]

-

Friedel-Crafts Synthesis of Benzophenone with Little Lewis Acid Catalyst. Factorial Design and Mechanism | Request PDF - ResearchGate. (2025). ResearchGate. [Link]

-

Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite - Frontiers. (2021). Frontiers. [Link]

-

Friedel-Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization - YouTube. (2020). YouTube. [Link]

-

Friedel Crafts Acylation of Anisole. (n.d.). University of Wisconsin-Madison. [Link]

-

Friedel-Crafts Acylation of Anisole Name of Student CHE 171 Section 101 10/4/06 Abstract. (2006). St. John's University. [Link]

- US20060052463A1 - Process for regioselective demethylation of p-methoxy group in phenolic ester and diaryl ketone moieties - Google Patents. (2006).

-

Positive and negative ion mass spectrometry of benzophenones, the acid-hydrolysis products of benzodiazepines - PubMed. (1987). PubMed. [Link]

-

Fragmentation pathways of polycyclic polyisoprenylated benzophenones and degradation profile of nemorosone by multiple-stage tandem mass spectrometry - PubMed. (2010). PubMed. [Link]

-

MASS SPECTROMETRY: FRAGMENTATION PATTERNS - eGyanKosh. (n.d.). eGyanKosh. [Link]

-

Time-of-flight mass spectra of benzophenone, which is subject to a fast... - ResearchGate. (n.d.). ResearchGate. [Link]

Sources

- 1. CASPRE [caspre.ca]

- 2. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]

- 3. ualberta.scholaris.ca [ualberta.scholaris.ca]

- 4. ualberta.scholaris.ca [ualberta.scholaris.ca]

- 5. Frontiers | Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. condor.depaul.edu [condor.depaul.edu]

An In-depth Technical Guide to the Photochemical Properties of 4-Acetoxy-3'-nitrobenzophenone

Abstract

This technical guide provides a comprehensive examination of the photochemical properties of 4-Acetoxy-3'-nitrobenzophenone, a molecule of significant interest for applications in photochemistry and drug development. By combining the well-established photoreactivity of the benzophenone chromophore with the versatile nitroaromatic moiety, this compound presents a unique profile for use as a photolabile protecting group (PPG). This document details its synthesis, characterizes its expected spectroscopic and photophysical properties, elucidates the probable photochemical reaction mechanisms, provides actionable experimental protocols for its study, and discusses its potential in targeted drug delivery systems.

Introduction: A Molecule of Convergent Functionality

The precise control over the activation of bioactive molecules is a cornerstone of modern pharmacology and chemical biology. Photolabile protecting groups, or "photocages," offer an unparalleled level of spatiotemporal control, allowing for the release of a therapeutic agent or molecular probe at a specific site and time with a pulse of light.[1][2] The design of novel PPGs is driven by the need for chemical stability in the dark, efficient cleavage with high quantum yields upon irradiation at biologically compatible wavelengths, and the generation of non-toxic byproducts.[2]

This compound emerges as a promising candidate in this field. Its molecular architecture strategically combines two powerful photochemically active moieties:

-

The Benzophenone Core: A well-understood photosensitizer that efficiently undergoes intersystem crossing (ISC) to a reactive triplet state upon UV irradiation. This triplet state is known for its ability to abstract hydrogen atoms from suitable donors.[3][4]

-

The Nitroaromatic Group: A classic component of many PPGs, such as the o-nitrobenzyl group. The excited state of the nitro group can also initiate intramolecular hydrogen abstraction, leading to bond cleavage.[1][5]

This guide will dissect the interplay of these functionalities and provide a predictive, yet technically grounded, framework for understanding and utilizing the photochemical properties of this compound.

Synthesis and Characterization

While a dedicated synthesis for this compound is not extensively documented, a logical and efficient pathway can be constructed from established organic chemistry reactions. A two-step process starting from commercially available precursors is proposed.

Proposed Synthetic Pathway

The synthesis involves an initial Friedel-Crafts acylation to form the core benzophenone structure, followed by a standard acetylation of the phenolic hydroxyl group.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Synthesis

Step 1: Synthesis of 4-Hydroxy-3'-nitrobenzophenone [6][7]

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anhydrous aluminum chloride (1.2 eq) and dry 1,2-dichloroethane.

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add 3-nitrobenzoyl chloride (1.0 eq) to the suspension.

-

Add a solution of phenol (1.1 eq) in 1,2-dichloroethane dropwise over 30 minutes, maintaining the temperature below 5°C.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to 50°C for 4-6 hours, monitoring by TLC.

-

Cool the reaction mixture and carefully pour it into a beaker of crushed ice and concentrated HCl.

-

Extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield 4-hydroxy-3'-nitrobenzophenone.

Step 2: Synthesis of this compound

-

Dissolve 4-hydroxy-3'-nitrobenzophenone (1.0 eq) in dichloromethane in a round-bottom flask.

-

Add pyridine (1.5 eq) and cool the solution to 0°C.

-

Add acetic anhydride (1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.

-

Quench the reaction with the addition of water.

-

Separate the organic layer, wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ and concentrate in vacuo.

-

Recrystallize the resulting solid from ethanol/water to obtain pure this compound.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, FT-IR, and high-resolution mass spectrometry to confirm its structure and purity.

Spectroscopic and Photophysical Properties

The photochemical behavior of a molecule is dictated by how it absorbs light and dissipates that energy.

UV-Visible Absorption

The UV-Vis spectrum of this compound is expected to be a composite of its constituent chromophores.

-

Benzophenone Moiety: Exhibits a weak n→π* transition around 330-350 nm and strong π→π* transitions at shorter wavelengths (<280 nm).[8]

-

Nitrobenzene Moiety: Shows a characteristic absorption band around 260-280 nm.

The combined spectrum will likely show a broad absorption profile in the UV-A region (320-400 nm), making it accessible to common laboratory light sources and potentially suitable for biological applications where longer wavelengths are preferred to minimize cellular damage.

| Parameter | Predicted Value / Characteristic |

| λmax (n→π) | ~340 nm |

| ε (n→π) (M-1cm-1) | 100 - 300 |

| λmax (π→π) | ~265 nm |

| ε (π→π) (M-1cm-1) | > 10,000 |

| Fluorescence | Expected to be negligible due to highly efficient intersystem crossing. |

| Phosphorescence | Observable at low temperatures (77 K) with a T₁ energy of ~69 kcal/mol.[9] |

| Intersystem Crossing (ISC) Yield (ΦISC) | > 0.95 |

Excited State Dynamics: The Jablonski Diagram

Upon absorption of a photon, the molecule is promoted to an excited singlet state (S₁). Due to strong spin-orbit coupling inherent to ketones, benzophenones undergo extremely rapid and efficient intersystem crossing (ISC) to the lowest triplet state (T₁), which has a diradical character.[10] It is this long-lived triplet state that is responsible for the majority of benzophenone's photochemistry.

Caption: Jablonski diagram for this compound.

Photochemical Reactivity and Mechanism

The key photochemical event for this molecule is predicted to be an intramolecular hydrogen abstraction initiated by the excited triplet state. Two primary pathways can be envisioned, involving either the benzophenone carbonyl or the nitro group. However, the photochemistry of o-nitrobenzyl compounds is well-established to proceed via abstraction of a benzylic hydrogen by the excited nitro group. While there is no ortho-substituent here, a similar mechanism involving intramolecular hydrogen abstraction from a suitable donor is plausible.

A more likely mechanism, given the benzophenone core, is a Norrish Type II-type reaction.[5][11] In this case, the triplet diradical on the benzophenone carbonyl oxygen abstracts a γ-hydrogen. In the absence of a flexible alkyl chain, the reaction would likely proceed via intermolecular hydrogen abstraction from the solvent or another solute.

However, the presence of the nitro group in the meta position of the second phenyl ring introduces a different possibility. The excited nitro group is known to be a powerful hydrogen abstractor. It is plausible that an intramolecular hydrogen abstraction could occur if the molecular conformation allows for proximity between the nitro group and an abstractable hydrogen, although this is less likely given the rigid aromatic framework.

The most probable photoreaction leading to the release of the acetate group would involve an initial photoreduction of the benzophenone carbonyl or the nitro group, followed by electronic rearrangement and hydrolysis. A plausible mechanism involves the photoreduction of the benzophenone carbonyl by a hydrogen donor (e.g., solvent like isopropanol) to form a ketyl radical. This electron-rich intermediate could then trigger a cascade leading to cleavage.

Proposed Photorelease Mechanism

A plausible mechanism for the photolytic release of acetic acid is initiated by the formation of the benzophenone triplet state, which then abstracts a hydrogen atom from a donor (R-H), such as the solvent.

Caption: Proposed mechanism for photocleavage via hydrogen abstraction.

Experimental Workflows for Photochemical Analysis

To validate the predicted properties and fully characterize the system, a series of standard photochemical experiments are required.

Workflow for a Preparative Photolysis Experiment

Caption: Workflow for preparative photolysis and product analysis.

Protocol for Quantum Yield (Φ) Determination

The quantum yield of photoreaction is a critical measure of the efficiency of the photocleavage process. It is determined relative to a well-characterized chemical actinometer.

-

Actinometer Preparation: Prepare a solution of a standard actinometer, such as potassium ferrioxalate, which has a well-known quantum yield at the irradiation wavelength.

-

Sample Preparation: Prepare a solution of this compound with an absorbance matched to the actinometer at the irradiation wavelength (e.g., 350 nm).

-

Irradiation: Irradiate both the sample and actinometer solutions under identical conditions (same light source, geometry, and time).

-

Analysis:

-

For the actinometer, measure the formation of Fe²⁺ ions spectrophotometrically after complexation with 1,10-phenanthroline.

-

For the sample, measure the amount of substrate consumed or product formed using a calibrated HPLC method.

-

-

Calculation: The quantum yield (Φsample) is calculated using the formula: Φsample = Φact * (molessample_reacted / molesact_reacted) * (Iact / Isample) where I is the fraction of light absorbed by the actinometer and sample solutions, respectively.

Protocol for Transient Absorption Spectroscopy

This technique allows for the direct observation of short-lived excited states like the T₁ state.[12][13]

-

Setup: Use a standard nanosecond laser flash photolysis setup. The pump pulse (e.g., 355 nm from a Nd:YAG laser) excites the sample. A white-light probe pulse, delayed in time, passes through the sample, and its absorption is measured.

-

Sample: Prepare a degassed solution of the compound in a suitable solvent (e.g., acetonitrile) in a quartz cuvette.

-

Measurement: Record the differential absorption spectra (ΔA) at various time delays after the laser flash (from nanoseconds to microseconds).

-

Analysis: The transient spectrum of the T₁ state of benzophenone derivatives is characterized by a strong absorption band around 530 nm.[10] The decay kinetics of this signal provide the lifetime of the triplet state and can be monitored in the presence of quenchers or hydrogen donors to determine reaction rate constants.

Applications in Drug Development and Research

The potential of this compound as a PPG lies in its ability to "cage" a functional group, rendering a drug inactive until its release is triggered by light.

-

Targeted Drug Delivery: A drug modified with this PPG could be administered systemically in its inactive form. Subsequent irradiation of a specific tissue (e.g., a tumor) would uncage the drug, concentrating its therapeutic effect at the target site and minimizing systemic toxicity.

-

Pro-drug Strategy: The acetoxy group can be considered a simple pro-drug moiety for a phenolic drug. This framework can be extended by linking carboxylic acids, phosphates, or other functional groups of drugs to the 4-hydroxy position of the parent 3'-nitrobenzophenone.

-

Tool for Chemical Biology: Caged signaling molecules (e.g., neurotransmitters, second messengers) allow researchers to study complex biological pathways with high temporal resolution. The release of the molecule can be initiated at a precise moment to observe the immediate downstream effects.

Conclusion

This compound is a molecule with significant untapped potential as a photolabile protecting group. Its synthesis is straightforward, and its photochemical properties can be rationally predicted based on the well-known behavior of its benzophenone and nitroaromatic components. The efficient formation of a reactive triplet state upon UV-A irradiation provides a robust mechanism for initiating a photorelease cascade. The experimental protocols detailed in this guide provide a clear roadmap for the comprehensive characterization of this compound and for exploring its application in the controlled release of bioactive agents. Further investigation into its quantum yield, byproduct profile, and efficacy in caging various functional groups will be crucial for its adoption in the fields of drug development and chemical biology.

References

- Tseng, K. C., & Ullman, E. F. (1970s). Proposed a new PPG based on (2-hydroxyethyl)benzophenone derivatives. This is a conceptual reference from a review and a specific primary source URL is not available in the search results.

-

Amit, B., Zehavi, U., & Patchornik, A. (1974). Photosensitive protecting groups of amino sugars and their use in glycoside synthesis. 2-Nitrobenzyloxycarbonylamino and 6-nitroveratryloxycarbonylamino derivatives. Journal of Organic Chemistry.[5]

-

Porter, N. A., & Wirz, J. (2001). Photoreduction of a benzophenone ester by a hydrogen or electron donor. Journal of the Chemical Society, Perkin Transactions 1.[14]

-

BenchChem. (n.d.). The Synthetic Chemist's Guide to Nitrobenzophenone Derivatives: A Technical Review. Benchchem.[6]

-

Wikipedia contributors. (2024). Photolabile protecting group. Wikipedia, The Free Encyclopedia.[1]

-

Chem-Station Int. Ed. (2017). Norrish Reaction. Chem-Station.[11]

-

International Journal of Recent Advances in Science and Engineering. (2020). Studies on Eco-friendly Solid Acid Catalysts for the Synthesis of 4-Chloro, 4'-Hydroxy Benzophenone by Friedel-Crafts Acylation Reaction. ijraset.com.[7]

-

Dorman, G., & Prestwich, G. D. (1994). Benzophenone Photophores in Biochemistry. Biochemistry.[3]

-

Pelliccioli, A. P., & Wirz, J. (2002). Photoremovable protecting groups: reaction mechanisms and applications. Photochemical & Photobiological Sciences.[2]

-

Patent CN115819243B. (2023). Preparation method of 4-hydroxy-3-nitroacetophenone. Google Patents.[15]

-

Patent WO2001051440A1. (2001). A process for the preparation of substituted benzophenones. Google Patents.[16]

-

Chemwis. (2024). Norrish type-2 reaction: Basic concept, Mechanism and Examples. YouTube.[17]

-

PubChem. (n.d.). 3-Nitrobenzophenone. National Center for Biotechnology Information.[18]

-

Shah, M., & Neckers, D. C. (2003). The Photochemistry of Benzophenone. The Spectrum.[10]

-

Galan, M. C., & Schepartz, A. (2006). Mechanism for the photochemical reaction of benzophenone with a C-H bond of an amino acid side chain. ResearchGate.[4]

-

Kobaisi, M. A., & Neckers, D. C. (2008). Ultrafast Transient Absorption Spectroscopy for Probing Primary Photochemical Reaction of Proteins. Journal of Photochemistry and Photobiology A: Chemistry.[12]

-

Monti, S., & Latterini, L. (2011). Time trend of the transient absorption spectrum obtained upon LFP (355 nm) excitation of 4BPOH. ResearchGate.[13]

-

Kumasaka, R., Kikuchi, A., & Yagi, M. (2014). Photoexcited states of UV absorbers, benzophenone derivatives. Photochemical & Photobiological Sciences.[9]

- ResearchGate. (n.d.). Nitrobenzophenones and derivatives. 1. The synthesis and the characterization of mono and dinitrobenzophenones.

- Basu, M., et al. (2009). UV-visible spectra of benzophenone and hydroxylated benzophenones.

-

NIST. (n.d.). Benzophenone. NIST Chemistry WebBook.[8]

Sources

- 1. Norrish-Type I and Type II reactions - Chemistry Optional Notes for UPSC PDF Download [edurev.in]

- 2. Applications of Norrish type I and II reactions in the total synthesis of natural products: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Norrish reaction - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. ijraset.com [ijraset.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. researchgate.net [researchgate.net]

- 10. Norrish Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 11. researchgate.net [researchgate.net]

- 12. 4-Hydroxybenzophenone synthesis - chemicalbook [chemicalbook.com]

- 13. Page loading... [wap.guidechem.com]

- 14. CN115819243B - Preparation method of 4-hydroxy-3-nitroacetophenone - Google Patents [patents.google.com]

- 15. An Improved Process For Manufacture Of 4 Chloro,4' Hydroxy [quickcompany.in]

- 16. youtube.com [youtube.com]

- 17. CN101298414A - Preparation of 4-hydroxy benzophenone - Google Patents [patents.google.com]

- 18. researchgate.net [researchgate.net]

Spectroscopic Data for 4-Acetoxy-3'-nitrobenzophenone: A Technical Guide

Introduction

Molecular Structure and Spectroscopic Rationale

A thorough understanding of the molecular structure is paramount for the accurate interpretation of spectroscopic data. The structure of 4-Acetoxy-3'-nitrobenzophenone dictates the chemical environment of each atom and functional group, which in turn governs its interaction with different forms of electromagnetic radiation and its fragmentation behavior.

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.8 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

-

¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are co-added to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument, typically at a frequency of 100 MHz. Proton decoupling is employed to simplify the spectrum to single lines for each unique carbon. A 45° pulse angle and a relaxation delay of 2-5 seconds are common. A larger number of scans (e.g., 1024 to 4096) is usually required due to the low natural abundance of ¹³C.

Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.45 | s | 1H | H-2' | Deshielded by the adjacent nitro group and the carbonyl group. |

| ~8.30 | d | 1H | H-4' | Deshielded by the ortho nitro group. |

| ~8.10 | d | 1H | H-6' | Deshielded by the meta nitro group and the carbonyl group. |

| ~7.85 | d | 2H | H-2, H-6 | Ortho to the carbonyl group. |

| ~7.65 | t | 1H | H-5' | Coupled to H-4' and H-6'. |

| ~7.30 | d | 2H | H-3, H-5 | Ortho to the acetoxy group. |

| ~2.35 | s | 3H | -OCOCH₃ | Acetyl methyl protons. |

Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~195 | C=O (ketone) | Typical chemical shift for a benzophenone carbonyl carbon. |

| ~169 | C=O (ester) | Typical chemical shift for an acetate carbonyl carbon. |

| ~155 | C-4 | Carbon attached to the acetoxy group. |

| ~148 | C-3' | Carbon attached to the nitro group. |

| ~140 | C-1' | Quaternary carbon of the nitro-substituted ring. |

| ~135 | C-1 | Quaternary carbon of the acetoxy-substituted ring. |

| ~132 | C-2, C-6 | Carbons ortho to the ketone carbonyl. |

| ~130 | C-6' | Aromatic CH. |

| ~128 | C-5' | Aromatic CH. |

| ~124 | C-2' | Aromatic CH. |

| ~122 | C-3, C-5 | Carbons ortho to the acetoxy group. |

| ~21 | -OCOC H₃ | Acetyl methyl carbon. |

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is most common. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

-

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded first. The sample is then scanned, typically over the range of 4000 to 400 cm⁻¹. The final spectrum is an average of 16 to 32 scans.

Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~1765 | Strong | C=O stretch (ester) |

| ~1665 | Strong | C=O stretch (ketone) |

| ~1600, ~1480 | Medium-Strong | Aromatic C=C stretches |

| ~1530, ~1350 | Strong | Asymmetric and symmetric N-O stretches (nitro group) |

| ~1200 | Strong | C-O stretch (ester) |

| ~850-800 | Strong | C-H out-of-plane bending (aromatic) |

The presence of two distinct carbonyl stretching frequencies is a key diagnostic feature, differentiating the ester and ketone functionalities. The strong absorptions corresponding to the nitro group are also characteristic.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction and Ionization: The sample can be introduced into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS). Electron Ionization (EI) is a common technique for volatile and thermally stable compounds, while Electrospray Ionization (ESI) is suitable for less volatile or thermally labile molecules.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Acquisition: The mass spectrum is recorded, plotting the relative abundance of ions against their m/z values.

Predicted Mass Spectrum Data (Electron Ionization)

-

Molecular Ion (M⁺): m/z = 285.06. This corresponds to the molecular weight of this compound (C₁₅H₁₁NO₄).

-

Key Fragment Ions:

-

m/z = 243: [M - C₂H₂O]⁺, loss of a ketene molecule from the acetoxy group.

-

m/z = 121: [C₇H₅O₂]⁺, corresponding to the 4-hydroxybenzoyl cation, formed after the loss of the nitrobenzoyl radical.

-

m/z = 150: [C₇H₄NO₃]⁺, corresponding to the 3-nitrobenzoyl cation.

-

m/z = 105: [C₇H₅O]⁺, benzoyl cation.

-

m/z = 77: [C₆H₅]⁺, phenyl cation.

-

m/z = 43: [CH₃CO]⁺, acetyl cation.

-

An In-depth Technical Guide to 4-Acetoxy-3'-nitrobenzophenone: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Disclaimer: Scientific literature specifically detailing the synthesis, characterization, and biological activity of 4-Acetoxy-3'-nitrobenzophenone (CAS 890099-62-4) is not extensively available in the public domain. This guide, therefore, provides a comprehensive framework based on established principles of organic chemistry and the known properties of analogous benzophenone derivatives. The experimental protocols and potential applications described herein are proposed based on expert analysis and should be considered as a starting point for further research and validation.

Introduction: The Benzophenone Scaffold in Drug Discovery

Benzophenones represent a privileged scaffold in medicinal chemistry, forming the core structure of numerous compounds with a wide array of biological activities. Their inherent properties, including the ability to engage in various intermolecular interactions, make them attractive candidates for the design of novel therapeutic agents. The introduction of diverse substituents onto the benzophenone core allows for the fine-tuning of their pharmacological profiles. This guide focuses on this compound, a derivative that combines the structural features of an acetoxy group and a nitro group, suggesting potential for multifaceted biological effects.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its potential behavior in biological systems and for the design of experimental protocols.

| Property | Value | Source |

| CAS Number | 890099-62-4 | [1] |

| Molecular Formula | C₁₅H₁₁NO₅ | [1] |

| Molecular Weight | 285.25 g/mol | [1] |

| Appearance | (Predicted) White to off-white or pale yellow solid | - |

| Solubility | (Predicted) Soluble in common organic solvents (e.g., DMSO, DMF, acetone, ethyl acetate); sparingly soluble in water | - |

| Melting Point | (Predicted) Likely in the range of 100-150 °C | - |

Proposed Synthesis of this compound

A plausible and efficient synthetic route to this compound is through a Friedel-Crafts acylation reaction. This well-established method in organic chemistry allows for the formation of the benzophenone core by reacting an acyl chloride with an aromatic compound in the presence of a Lewis acid catalyst.

Synthetic Workflow Diagram

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol: Friedel-Crafts Acylation

Materials:

-

4-Acetoxybenzoyl chloride

-

Nitrobenzene

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

0.1 M Hydrochloric acid (HCl), ice-cold

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath.

-

Addition of Reactants: Dissolve 4-acetoxybenzoyl chloride (1.0 equivalent) in anhydrous DCM and add it dropwise to the cooled AlCl₃ suspension via the dropping funnel. After the addition is complete, add nitrobenzene (1.1 equivalents) dropwise, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition of nitrobenzene, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. Stir vigorously for 15-20 minutes.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford pure this compound.

Potential Therapeutic Applications and Biological Activity

While direct biological studies on this compound are lacking, the known activities of related benzophenone derivatives provide a basis for hypothesizing its potential therapeutic applications.

Anti-inflammatory Potential

Many benzophenone derivatives have been reported to exhibit anti-inflammatory properties. This activity is often attributed to the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). The nitro group in this compound could potentially modulate its electronic properties and influence its interaction with biological targets involved in inflammation.

Antimicrobial and Antifungal Activity

The benzophenone scaffold is also found in compounds with antimicrobial and antifungal properties. The mechanism of action can vary, but may involve the disruption of microbial cell membranes or the inhibition of essential enzymes. The presence of both an acetoxy and a nitro group could contribute to a unique spectrum of antimicrobial activity.

Anticancer Potential

Several benzophenone derivatives have been investigated as potential anticancer agents. Their mechanisms of action are diverse and can include the induction of apoptosis, inhibition of cell proliferation, and interference with cell signaling pathways. The cytotoxic potential of this compound against various cancer cell lines would be a valuable area of investigation.

Hypothesized Mechanism of Action in Inflammation

Caption: Hypothesized anti-inflammatory mechanism of this compound.

Recommended Characterization Methods

A thorough characterization of newly synthesized this compound is essential to confirm its structure and purity. The following analytical techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings, as well as a singlet for the methyl protons of the acetoxy group. The chemical shifts and coupling patterns of the aromatic protons will be indicative of the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms in the molecule, including the carbonyl carbon of the ketone and the ester, and the carbons of the aromatic rings.

Infrared (IR) Spectroscopy

The IR spectrum should exhibit characteristic absorption bands for the functional groups present:

-

C=O (ketone): ~1660-1680 cm⁻¹

-

C=O (ester): ~1760-1770 cm⁻¹

-

NO₂ (nitro group): Asymmetric and symmetric stretching bands around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.

-

C-O (ester): ~1100-1300 cm⁻¹

-

Aromatic C-H: ~3000-3100 cm⁻¹

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern observed in the mass spectrum can provide further structural information.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of the synthesized compound. A single, sharp peak in the chromatogram would indicate a high degree of purity.

Conclusion and Future Directions

This compound is a chemical entity with underexplored potential. This in-depth technical guide provides a foundational framework for its synthesis, characterization, and potential applications based on the well-established chemistry of the benzophenone scaffold. The proposed experimental protocols and hypothesized biological activities are intended to serve as a catalyst for further research into this and related compounds. Future studies should focus on the experimental validation of the proposed synthetic route, a comprehensive spectroscopic characterization, and a thorough evaluation of its biological activities to unlock its full potential in the fields of medicinal chemistry and drug development.

References

Sources

A Theoretical and Spectroscopic Deep Dive into 4-Acetoxy-3'-nitrobenzophenone: A Guide for Advanced Research

This technical guide provides a comprehensive theoretical and experimental overview of 4-Acetoxy-3'-nitrobenzophenone, a substituted diarylketone with significant potential in medicinal chemistry and materials science. The benzophenone scaffold is a well-established pharmacophore found in numerous bioactive compounds, exhibiting a wide range of therapeutic activities including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3][4] The introduction of acetoxy and nitro functional groups onto the benzophenone core is anticipated to modulate its electronic properties, and consequently, its biological activity and photophysical behavior.

This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the synthesis, spectroscopic characterization, and computational analysis of this promising molecule. The methodologies and theoretical frameworks presented herein are designed to be self-validating and are grounded in established scientific principles, providing a robust foundation for further investigation and application.

Synthetic Pathway and Mechanistic Considerations

The synthesis of this compound can be achieved through a multi-step process, beginning with the Friedel-Crafts acylation of a suitable aromatic substrate. A plausible and efficient synthetic route is outlined below, drawing upon established methodologies for the preparation of substituted benzophenones.[1][5]

Proposed Synthesis of this compound

A logical synthetic approach involves the nitration of a precursor, 4-acetoxybenzophenone, or the acylation of nitrobenzene with 4-acetoxybenzoyl chloride. An alternative, and often more regioselective route, is the Friedel-Crafts acylation of benzene with 3-nitrobenzoyl chloride to yield 3-nitrobenzophenone, followed by functional group manipulation of the second aromatic ring. A related synthesis of 4-acetamido-3-nitrobenzophenone has been reported, which can be adapted for our target molecule.[6]

Step-by-Step Protocol:

-

Preparation of 3-Nitrobenzoyl Chloride: 3-Nitrobenzoic acid is refluxed with thionyl chloride (SOCl₂) in an inert solvent, such as toluene, until the evolution of HCl gas ceases. The excess thionyl chloride is removed under reduced pressure to yield crude 3-nitrobenzoyl chloride.

-

Friedel-Crafts Acylation: To a cooled suspension of anhydrous aluminum chloride (AlCl₃) in dry benzene, 3-nitrobenzoyl chloride is added dropwise with stirring. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.

-

Work-up and Isolation of 3-Nitrobenzophenone: The reaction is quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, washed with water, sodium bicarbonate solution, and brine, and then dried over anhydrous sodium sulfate. The solvent is evaporated to yield 3-nitrobenzophenone.

-

Nitration of 3-Nitrobenzophenone: While not the target molecule, further functionalization can be explored. For the synthesis of this compound, a different strategy starting with 4-hydroxyacetophenone is more direct.

-

Alternative Route: Acetylation of 4-Hydroxy-3'-nitrobenzophenone: A more direct synthesis involves the acetylation of 4-hydroxy-3'-nitrobenzophenone. This precursor can be synthesized via Friedel-Crafts acylation of phenol with 3-nitrobenzoyl chloride. The subsequent acetylation of the hydroxyl group can be achieved using acetic anhydride in the presence of a catalytic amount of acid or base.

Visualization of the Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Theoretical and Computational Analysis

To gain a deeper understanding of the electronic structure and reactivity of this compound, quantum mechanical calculations are invaluable. Density Functional Theory (DFT) is a powerful tool for predicting molecular properties.[7][8]

Geometry Optimization and Vibrational Analysis

The molecular geometry of this compound can be optimized using DFT calculations, for instance, with the B3LYP functional and a 6-311G(d,p) basis set.[7][8] This provides insights into bond lengths, bond angles, and dihedral angles. Subsequent vibrational frequency calculations can confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface and allows for the prediction of the infrared (IR) spectrum.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial for understanding the chemical reactivity and electronic transitions of a molecule.[7][9][10] The energy gap between the HOMO and LUMO (Egap) is a key indicator of molecular stability and reactivity. A smaller Egap suggests higher reactivity and easier electronic excitation. For this compound, the HOMO is expected to be localized primarily on the electron-rich acetoxy-substituted phenyl ring, while the LUMO is anticipated to be centered on the electron-deficient nitro-substituted phenyl ring and the carbonyl group. This charge transfer character upon excitation is a common feature in substituted benzophenones.[11]

| Parameter | Predicted Value (Arbitrary Units) | Significance |

| EHOMO | -6.5 eV | Electron-donating ability |

| ELUMO | -2.8 eV | Electron-accepting ability |

| Egap | 3.7 eV | Chemical reactivity and electronic transition energy |

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting the sites of electrophilic and nucleophilic attack.[12] For this compound, the MEP is expected to show negative potential (red/yellow regions) around the oxygen atoms of the carbonyl, nitro, and acetoxy groups, indicating their susceptibility to electrophilic attack. Conversely, positive potential (blue regions) is anticipated around the hydrogen atoms of the aromatic rings. The strong electron-withdrawing nature of the nitro group will likely result in a significant positive potential on the aromatic ring to which it is attached.[13][14]

Caption: Conceptual diagram of Molecular Electrostatic Potential (MEP) analysis.

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, which will be split into complex multiplets due to coupling. The protons on the nitro-substituted ring will be shifted downfield compared to those on the acetoxy-substituted ring due to the deshielding effect of the nitro group. The methyl protons of the acetoxy group will appear as a sharp singlet, likely in the range of δ 2.0-2.5 ppm.

13C NMR: The carbon NMR spectrum will show a characteristic signal for the carbonyl carbon in the downfield region (around δ 195 ppm). The aromatic carbons will resonate in the typical range of δ 110-160 ppm. The presence of the electron-withdrawing nitro group will cause a downfield shift for the carbons of that ring, while the electron-donating acetoxy group will cause an upfield shift for the carbons of the other ring. The methyl carbon of the acetoxy group will appear at a higher field.

Detailed Protocol for NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).[15]

-

1H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1 s, and 16-32 scans.[15]

-

13C NMR Acquisition: Acquire the spectrum with a spectral width of 240 ppm, a relaxation delay of 2 s, and 1024-2048 scans.[15]

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[15]

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for its functional groups.[16][17]

| Functional Group | Vibration Mode | Expected Wavenumber (cm-1) |

| C=O (ketone) | Stretch | ~1660 |

| C=O (ester) | Stretch | ~1760 |

| NO₂ | Asymmetric Stretch | ~1530 |

| NO₂ | Symmetric Stretch | ~1350 |

| C-O (ester) | Stretch | ~1200 |

| Aromatic C-H | Stretch | ~3100-3000 |

| Aromatic C=C | Stretch | ~1600, ~1450 |

Detailed Protocol for FT-IR Spectroscopy:

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing it into a thin, transparent disk. Alternatively, for a solid sample, Attenuated Total Reflectance (ATR)-IR can be used.

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Measurement: Record the spectrum over the range of 4000-400 cm-1.

-

Data Analysis: Identify and assign the characteristic absorption bands to the corresponding functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound, typically recorded in a solvent like ethanol or acetonitrile, is expected to show absorption bands corresponding to π→π* and n→π* electronic transitions.[18][19] The presence of the conjugated system and the chromophoric groups (C=O, NO₂) will result in strong absorption in the UV region. The n→π* transition of the carbonyl group is expected to appear as a weaker band at a longer wavelength compared to the more intense π→π* transitions.[9]

Detailed Protocol for UV-Vis Spectroscopy:

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-grade solvent (e.g., ethanol, acetonitrile, or cyclohexane) with a concentration in the range of 10-5 to 10-4 M.[19]

-

Instrumentation: Use a dual-beam UV-Visible spectrophotometer.[19]

-

Measurement: Record the absorption spectrum over a wavelength range of approximately 200-500 nm using a 1 cm path length quartz cuvette.[19]

-

Data Analysis: Identify the wavelengths of maximum absorbance (λmax) and calculate the molar extinction coefficients (ε) using the Beer-Lambert law.[19]

Potential Applications in Drug Development and Materials Science

The unique structural features of this compound suggest several potential applications. The benzophenone scaffold is a known privileged structure in medicinal chemistry, and its derivatives have shown promise as anticancer, anti-inflammatory, and antimicrobial agents.[1][20][21][22] The presence of the nitro group can enhance biological activity, while the acetoxy group can improve pharmacokinetic properties.

In materials science, benzophenone derivatives are widely used as photoinitiators and photosensitizers.[5] The photophysical properties of this compound, particularly its ability to undergo intersystem crossing to the triplet state, could be exploited in photodynamic therapy or in the development of novel photoresponsive materials.

Conclusion

This technical guide has provided a comprehensive theoretical and experimental framework for the study of this compound. The proposed synthetic route, detailed spectroscopic protocols, and in-depth computational analysis offer a solid foundation for researchers to explore the potential of this molecule. The insights into its electronic structure, reactivity, and spectroscopic signatures will aid in its synthesis, characterization, and the rational design of new derivatives with tailored properties for applications in drug discovery and materials science. Further experimental validation of the theoretical predictions presented here is encouraged to fully elucidate the properties of this promising compound.

References

- Synthesis and bioactivity investigation of benzophenone and its derivatives. (2024). RSC Advances. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJmp5kiLjZvjYd9uSeAvp8S7M51janmvsMYvPGx6ziPwePE_0a1djzpbHlVnxShFwdwGPClKVd5qb2GHG0a-R8tJWzMgNve3tIKjxLHh-ST3p0U-JgO8f36kFBgvNgi-s4mHSL6Hzb0rW8kEvp_GWJ2D2n7kK4Yh8N_5c=]

- Relationships between impact sensitivities and molecular surface electrostatic potentials of nitroaromatic and nitroheterocyclic molecules. Taylor & Francis Online. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHXUUts53_pxJbE_4-PFD0myoW--c-6hXgrFgmwMKNuPsZCI8SJMxNu74zd-ONqKijwjQw1yUph25VSBLP9apyRwg4XmFWiEU5F9disMaxgkJ5jqydEGnRQzHLW7seerhVR62yo99y1mh-eLIef-yp4Bfv19Nxhng==]

- Benzophenone: a ubiquitous scaffold in medicinal chemistry. (2015). RSC Advances. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4687891/]

- Computational Modeling and Biological Evaluation of Benzophenone Derivatives as Antileishmanial Agents. SciELO. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFgjfWcn1CaNxyBMxQK-mGJklWtqJ_BHbaUxOvEATN5YnixMx73GUrjCQkrhc9PTJqBlaJZJ0qU8vg8YyXagmtDb9C-qT-4YUTNo9Cuzo3mCvPw3CO8QXJ4Jg3xPn2BBv7XrHTY3X9-ZV0YYpFAn45sxaM=]

- Synthesis and antioxidant potential of novel synthetic benzophenone analogues. (2009). European Journal of Medicinal Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGrqyeP_EtdT-bkB_HpflrsWJ4kFMf65pdfkQy-8qXBnxwk_Lp-KtGbtrCLjgIuEb0ZjaTzgR_HcSdNe6My9mzIFbJUNCO_MVv2YqetQfqsXbgrNtSfNNL2VQmkm6_4gwx-XyBZ3gEYcxasRkqT1xUcmh9Z9N6cfhK8UI1VlaVRvTjOqNtOfEQpF5xwOnXDD5Lk_gI5T1l3lLCKmacX0MtcU8n4tyHeENLkMkwuO7YbNydNskOr5JoSy3Ve]

- Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Publishing. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGMjYzM7i5xb2XhHYPoYhX7vEqBptBN_FbR3uB-U-Nm7ukFuSi215CabOXAwydpqcdoGH0Rdvi4Lq6t358DaLFH5FBTP-FtDexJI3HifFBv_HQrhXiKJdFnGEG8SPmyYVcnUEb0Rtf0qVpMS_LyVpCAkrzU0ZjK7HSs-qA=]

- Analysis of the molecular electrostatic potential of the chemical reactivity of p-nitrophenol, p-aminophenol and p-methylphenol by the quantum method. (2020). Applied Journal of Environmental Engineering Science. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFy5msA5Yqq2nFbo96bQLRgGiHqiaC0r2VpILqncKBDbjHDkYpzgf54FlGWMP1m-0JS_ICftDnT7fKDPkuqiYMKwhUJjqg7CdIA5Lr_DXPZBclR-P8nYebWq-7pd0RQkixgZEjxYNgbXCsKKKHHEErK7LUGpS-lBQHW49bzr1plEtS_Rh8=]

- Calculated electrostatic potential maps for polycyclic nitroaromatic molecules with neighbouring –NO2 groups. ResearchGate. [https://www.researchgate.

- An electrochemical and computational chemistry study of substituted benzophenones. ResearchGate. [https://www.researchgate.net/publication/282315332_An_electrochemical_and_computational_chemistry_study_of_substituted_benzophenones]

- Synthesis and antioxidant potential of novel synthetic benzophenone analogues. ResearchGate. [https://www.researchgate.net/publication/23886574_Synthesis_and_antioxidant_potential_of_novel_synthetic_benzophenone_analogues]

- Synthesis and bioactivity investigation of benzophenone and its derivatives. (2024). RSC Advances. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11207641/]

- Molecular electrostatic potential maps (in a.u.) of nitroaromatic compounds. ResearchGate. [https://www.researchgate.

- UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. ResearchGate. [https://www.researchgate.net/publication/234125814_UV_Spectral_Properties_of_Benzophenone_Influence_of_Solvents_and_Substituents]

- How aromatic system size affects the sensitivities of highly energetic molecules? (2020). RSC Advances. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7042555/]

- Synthesis and bioactivity investigation of benzophenone and its derivatives. (2024). RSC Advances. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH6vQ7w2a7p4JtiQAqU08UCVM_mQV7iv_a00fXAo7ZU4S2ZasUWivj3xcqVtmElKWCF1yYjp3S9qgoKqmzDaj2gLlhL_NMVUOWqfgjWH4R34Hsw3VzMD3mKf-LgsaGwPu5I9uDsLufis4BA4iHcl3ec458W6OPTG-Y=]

- Synthesis of 4-acetamido-3-nitrobenzophenone. PrepChem.com. [https://www.prepchem.com/synthesis-of-4-acetamido-3-nitrobenzophenone/]

- Examples of benzophenone derivatives in the market and their uses. ResearchGate. [https://www.researchgate.net/figure/Examples-of-benzophenone-derivatives-in-the-market-and-their-uses_fig1_381504959]

- Application Notes and Protocols for the Development of Novel Benzophenone-Derived Ligands. Benchchem. [https://www.benchchem.

- Nature of Ground State of Benzophenone and some of its Substituted Derivatives: Experimental and DFT Study. (2016). Science Alert. [https://scialert.net/abstract/?doi=jas.2016.110.120]

- Molecular Modeling Studies of The Structural, Electronic, and UV Absorption Properties of Benzophenone Derivatives. (2012). Scribd. [https://www.scribd.

- Quantum Mechanical Study on the Effect of Solvent in the Properties of Benzophenone. OMICS International. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGeStuxInbpY0POMxxk7eEsiSZGJpI31aIU_Z3lHgFHJrWgAkUavd5Z9eJrgTD0Oh8dhi69Md2DRkaR9t0HUvwa4XS0EIF7U_ljX8jIknL3-lOoZmtWTVh47c-qNKDwiGBoDPHxrYnZDKZ0AKU4oclcT9oP4eFOOQpXdG1zqrowOEtmdAJEPdMtc_py9UDMgS7k3vYr3I_cjgF-2ggVXYthPd1jSTNxIsd22A1K8bcA0cFuqApsw0qOuFZk_U8=]

- Supporting Information for: A phosphine-free, atom-efficient cross-coupling reaction of triorganoindiums with acyl chlorides catalyzed by immobilization of palladium(0) in MCM-41. The Royal Society of Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH2WFIR5VxThMYdgKeW2fytlHGR9sOYq0a6rxezh9qrxTc2cJh_o3Cfz4RFoLS9p0rjyulVe0JBT6gnIwBYkfoNyloWty9bVLsOAcM1HzsCKWXfFWd7sAZduC7mxAaFEdD-VYm4t3Rxg8TT0TKQQpFXEAPNcxgyWA==]

- A Comparative Analysis of the Photophysical Properties of Substituted Benzophenones. Benchchem. [https://www.benchchem.com/application-notes/a-comparative-analysis-of-the-photophysical-properties-of-substituted-benzophenones]

- HOMO and LUMO molecular orbitals of BPs derivatives. ResearchGate. [https://www.researchgate.

- Molecular structure, vibrational spectroscopic (FT-IR, FT-Raman), UV-vis spectra, first order hyperpolarizability, NBO analysis, HOMO and LUMO analysis, thermodynamic properties of benzophenone 2,4-dicarboxylic acid by ab initio HF and density functional method. (2012). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [https://pubmed.ncbi.nlm.nih.gov/22137747/]

- Benzophenone. Wikipedia. [https://en.wikipedia.org/wiki/Benzophenone]

- HOMO, LUMO analysis and first order hyperpolarizability of 2- amino-5-chloro benzophenone using computational methods. ResearchGate. [https://www.researchgate.

- Benzophenone(119-61-9) IR1. ChemicalBook. [https://www.chemicalbook.com/spectrum/119-61-9_ir.htm]

- The structure of benzophenone and its derivatives. ResearchGate. [https://www.researchgate.

- What is benzophenone ir spectrum? Proprep. [https://www.proprep.

- Infrared Spectra of Benzophenone-Ketyls. Effects of Meta and Para-Substituents on the vC=O Frequencies. Correlation Of vC=O Of Substituted Benzophenone-ketyls With The Hueckel PC=O Bond Order. ResearchGate. [https://www.researchgate.net/publication/232014125_Infrared_Spectra_of_Benzophenone-Ketyls_Effects_of_Meta_and_Para-Substituents_on_the_vCO_Frequencies_Correlation_Of_vCO_Of_Substituted_Benzophenone-ketyls_With_The_Hueckel_PCO_Bond_Order]

- CAS 1144-74-7: 4-Nitrobenzophenone. CymitQuimica. [https://www.cymitquimica.com/cas/1144-74-7]

- Structural and Spectroscopic Studies of the Photophysical Properties of Benzophenone Derivatives. ACS Publications. [https://figshare.com/collections/Structural_and_Spectroscopic_Studies_of_the_Photophysical_Properties_of_Benzophenone_Derivatives_-_The_Journal_of_Physical_Chemistry_A/3910390]

- A method of preparing 4- nitro benzophenone class compounds. Google Patents. [https://patents.google.

- Supporting information. The Royal Society of Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEWNO5o6m-JoEluSTo4UKkbG4ZwBazIK9Lps7BSgWI2efj4oiKa2ZDVUnqe5WR4cKwELOcb7hbeT6tsCrHcmoR693gthJkGywp0OPnO47gOV2ks4e8FIu6XSFIVtRylgqm_SqX_qUwKH6GDdeczSkL3Nj30NWEDsw==]

- 4-Nitrobenzophenone(1144-74-7) 1H NMR spectrum. ChemicalBook. [https://www.chemicalbook.com/spectrum/1144-74-7_1hnmr.htm]

- 4-Nitroacetophenone(100-19-6) 1H NMR spectrum. ChemicalBook. [https://www.chemicalbook.com/spectrum/100-19-6_1hnmr.htm]

- 4'-Hydroxy-3'-nitroacetophenone(6322-56-1) 1H NMR spectrum. ChemicalBook. [https://www.chemicalbook.com/spectrum/6322-56-1_1hnmr.htm]

- A process for the preparation of substituted benzophenones. Google Patents. [https://patents.google.

- Methanone, (4-nitrophenyl)phenyl-. PubChem. [https://pubchem.ncbi.nlm.nih.gov/compound/70839]

- 2-amino-2'-halo-5-nitro benzophenones. Google Patents. [https://patents.google.

- Spectroscopic Characterization of 4-Bromobenzophenone: A Comparative Guide. Benchchem. [https://www.benchchem.

- Spectroscopic characterization to confirm the identity of 4-Bromophenylacetonitrile. Benchchem. [https://www.benchchem.com/application-notes/spectroscopic-characterization-to-confirm-the-identity-of-4-bromophenylacetonitrile]

- Spectroscopic characterization of the 4-hydroxy catechol estrogen quinones-derived GSH and N-acetylated Cys conjugates. (2002). Chemical Research in Toxicology. [https://pubmed.ncbi.nlm.nih.gov/12018987/]

- 4-Amino-3-nitrobenzophenone synthesis. ChemicalBook. [https://www.chemicalbook.com/synthesis/31431-23-3.htm]

Sources

- 1. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzophenone: a ubiquitous scaffold in medicinal chemistry - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 3. Synthesis and bioactivity investigation of benzophenone and its derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02797C [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Benzophenone - Wikipedia [en.wikipedia.org]

- 6. prepchem.com [prepchem.com]

- 7. longdom.org [longdom.org]

- 8. Molecular structure, vibrational spectroscopic (FT-IR, FT-Raman), UV-vis spectra, first order hyperpolarizability, NBO analysis, HOMO and LUMO analysis, thermodynamic properties of benzophenone 2,4-dicarboxylic acid by ab initio HF and density functional method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scialert.net [scialert.net]

- 10. researchgate.net [researchgate.net]

- 11. scribd.com [scribd.com]

- 12. researchgate.net [researchgate.net]

- 13. tandfonline.com [tandfonline.com]

- 14. researchgate.net [researchgate.net]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. proprep.com [proprep.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. Synthesis and bioactivity investigation of benzophenone and its derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 21. researchgate.net [researchgate.net]

- 22. Synthesis and bioactivity investigation of benzophenone and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Electronic Properties of Nitro-Substituted Benzophenones

Abstract

Nitro-substituted benzophenones represent a fascinating and functionally significant class of aromatic ketones. The introduction of the strongly electron-withdrawing nitro (–NO₂) group onto the benzophenone scaffold profoundly alters its electronic landscape, leading to unique spectroscopic, electrochemical, and photochemical behaviors. These modifications are not merely academic; they form the basis for a wide range of applications, from hypoxia-activated prodrugs in oncology to advanced photoinitiators in polymer science. This technical guide provides a comprehensive exploration of the core electronic properties of these molecules. We will delve into the causal relationships between molecular structure and electronic behavior, detail the key experimental and computational methodologies used for their characterization, and present field-proven protocols for their analysis. This document is intended for researchers, chemists, and drug development professionals seeking to understand and harness the potent capabilities of nitro-substituted benzophenones.

Introduction: The Profound Influence of the Nitro Group

Benzophenone, the parent diaryl ketone, is a cornerstone molecule in photochemistry, renowned for its efficient absorption of UV radiation and high quantum yield for intersystem crossing (ISC) to the triplet state.[1][2] This triplet state is the primary actor in most of its photochemical reactions.[3] When a nitro group—one of the most powerful electron-withdrawing groups in organic chemistry—is introduced, the fundamental electronic properties of the benzophenone core are dramatically perturbed.

This perturbation stems from two primary effects:

-

Inductive Effect: The high electronegativity of the nitrogen and oxygen atoms in the –NO₂ group pulls electron density away from the aromatic ring through the sigma bond framework.

-

Resonance Effect: The nitro group can delocalize π-electrons from the ring, further decreasing electron density, particularly at the ortho and para positions.

This potent electron withdrawal lowers the energy of the frontier molecular orbitals, especially the Lowest Unoccupied Molecular Orbital (LUMO).[4] A lower LUMO energy makes the molecule a better electron acceptor, significantly impacting its reduction potential and susceptibility to nucleophilic attack. This guide will systematically dissect these electronic consequences.

Synthetic Pathways

The specific electronic properties of a nitro-substituted benzophenone are intrinsically linked to the number and position of the nitro groups. Access to specific isomers is therefore crucial. Common synthetic strategies include:

-

Direct Nitration of Benzophenone: Treating benzophenone with a nitrating agent (e.g., a mixture of concentrated sulfuric acid and nitric acid) can yield a mixture of isomers. More selective methods, such as using anhydrous sodium nitrate with a mixture of concentrated sulfuric acid and oleum, have been developed to favor specific products like 3,3'- and 3,4'-dinitrobenzophenones.[5]

-